REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6][C:7](=[O:9])[O:8][C:4]=2[CH:3]=1.C(N(CC)CC)C.[C:19](Cl)([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.CCOC(C)=O>C(Cl)Cl>[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]([C:19]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)([C:32]3[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=3)[C:26]3[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:7](=[O:9])[O:8][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(NC(O2)=O)C=C1
|
Name
|
|
Quantity
|
11.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was then washed with distilled water (3×250 mL), brine (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an off-white colored solid
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
with constant stirring for several hours
|
Type
|
CUSTOM
|
Details
|
The solids were collected (21.16 g)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated until precipitation
|
Type
|
TEMPERATURE
|
Details
|
re-heated
|
Type
|
TEMPERATURE
|
Details
|
(reflux) for several hours
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
a second crystallization (7.88 g)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC2=C(N(C(O2)=O)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |